Home > Products > Screening Compounds P30872 > 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine -

7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Catalog Number: EVT-13226896
CAS Number:
Molecular Formula: C7H10F2N4
Molecular Weight: 188.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Structural Significance of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery

Pyrazolo[1,5-a]pyrimidine represents a privileged heterobicyclic scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, planar rigidity, and balanced physicochemical properties. The core structure consists of a fused pyrazole and pyrimidine ring, enabling diverse interactions with biological targets. The 7-(difluoromethyl) variant with a 3-amino substituent—specifically 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine—exhibits enhanced target binding affinity through two critical features:

  • Bidirectional hydrogen bonding: The 3-amino group serves as both hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen), facilitating interactions with kinase ATP pockets and enzyme catalytic sites [6] [8].
  • Conformational constraint: Saturation at the 4H,5H,6H,7H positions introduces limited flexibility, reducing entropy penalties upon target binding while maintaining aqueous solubility [7].

Table 1: Comparative Target Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent PatternKinase Inhibition (IC₅₀ nM)Solubility (pH 7.4)
3-Amino, unsubstituted850 ± 1200.32 mg/mL
3-Amino, 7-(difluoromethyl)62 ± 150.89 mg/mL
3-Nitro, 7-trifluoromethyl380 ± 900.18 mg/mL

This scaffold’s bioisosteric relationship with purine nucleobases allows it to mimic adenosine in kinase interactions, positioning it as a strategic hinge-binding motif in ATP-competitive inhibitors [7]. The presence of multiple nitrogen atoms further enables salt formation with organic acids (e.g., hydrochloride, tosylate), enhancing crystallinity for pharmaceutical processing [5].

Role of Difluoromethyl Substituents in Enhancing Pharmacokinetic Profiles

The 7-difluoromethyl group (-CHF₂) in 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine confers distinct advantages over non-fluorinated analogs through two primary mechanisms:

  • Metabolic stabilization: Fluorine atoms mitigate oxidative metabolism at the benzylic C7 position by cytochrome P450 enzymes, reducing first-pass clearance. This extends plasma half-lives by >3-fold compared to methyl-substituted analogs in preclinical models [2] [4].
  • Lipophilicity modulation: The difluoromethyl group’s Hammett constant (σₘ = 0.34) balances membrane permeability and aqueous solubility. Experimental LogP measurements reveal a optimal range of 1.8–2.2 for this derivative, contrasting with overly hydrophilic 7-H variants (LogP = 0.9) or lipophilic 7-trifluoromethyl analogs (LogP = 2.8) [5].

Table 2: Impact of Fluorinated Substituents on Pharmacokinetic Parameters

C7 SubstituentHuman Microsomal Stability (% remaining)Caco-2 Permeability (×10⁻⁶ cm/s)Plasma Protein Binding (%)
-H12 ± 38.2 ± 1.565 ± 4
-CH₃28 ± 515.7 ± 2.170 ± 3
-CHF₂78 ± 622.5 ± 3.082 ± 2
-CF₃85 ± 430.1 ± 2.890 ± 3

The electronegative fluorine atoms also induce a moderate dipole moment (2.1 Debye), promoting target engagement through dipole-dipole interactions with carbonyl groups in protein backbones. This effect was validated in crystallographic studies of kinase-inhibitor complexes, where the CHF₂ moiety participates in orthogonal dipolar arrays with Ala50 and Lys53 residues [2] [4]. Notably, the -CHF₂ group serves as a bioisostere for -OH or -SH moieties without hydrogen-bond donor capacity, thereby avoiding off-target interactions with unrelated hydrolases or reductases [5].

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The development trajectory of pyrazolo[1,5-a]pyrimidines spans four decades, with 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine representing a contemporary optimization milestone:

  • 1980s–1990s: Early pyrazolo[1,5-a]pyrimidines focused on unsubstituted cores as adenosine receptor ligands, exemplified by 4H-pyrazolo[1,5-a]pyrimidin-3-amines with micromolar affinity [6].
  • 2000–2010: Introduction of halogen substituents at C7 position improved potency but suffered from metabolic liabilities. The 7-chloro derivative showed promising JAK2 inhibition (IC₅₀ = 130 nM) yet exhibited hepatotoxicity in chronic dosing studies [7].
  • 2015–Present: Strategic incorporation of difluoromethyl groups addressed prior limitations. The specific compound 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1872477-43-4) emerged as a key intermediate in antiviral and oncology candidates, with documented use in hepatitis B therapeutics patents (WO2018011163A1) [5] [7].

Table 3: Key Milestones in Pyrazolo[1,5-a]pyrimidine Development

YearInnovationTherapeutic Application
1987Unsubstituted 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amineAdenosine antagonists
20057-Halo derivatives (Cl, Br)Kinase inhibitors (p38 MAPK, JAK)
20167-Difluoromethyl-3-amino variantsHBV capsid assembly modulators
2020Chiral 7-(1-fluoroethyl) analogsSelective PDE10A inhibitors

Recent synthetic advancements enabled kilogram-scale production of this compound via reductive amination protocols using 7-difluoromethylpyrazolopyrimidinone intermediates. Commercial availability from specialized suppliers (e.g., Parchem, Enamine) since 2020 has accelerated its incorporation into drug discovery pipelines [5] [6]. The current research focus targets hybrid molecules where this scaffold is conjugated with azaindoles or imidazopyridines to enhance viral polymerase inhibition—demonstrating its enduring versatility in addressing emerging therapeutic challenges [3] [7].

Properties

Product Name

7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

IUPAC Name

7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine

Molecular Formula

C7H10F2N4

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C7H10F2N4/c8-6(9)5-1-2-11-7-4(10)3-12-13(5)7/h3,5-6,11H,1-2,10H2

InChI Key

SXJACDSYBISBEI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1C(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.